![molecular formula C19H24N4O3 B5300274 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5300274.png)
2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic spindle assembly and cell division. MLN8054 has been extensively studied for its potential as an anti-cancer drug.
Mechanism of Action
2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide targets the Aurora A kinase, which plays a crucial role in mitotic spindle assembly and cell division. By inhibiting Aurora A kinase, 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide has also been shown to inhibit the phosphorylation of histone H3, which is a marker of mitotic progression.
Biochemical and Physiological Effects
2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in mouse models of breast and colon cancer. 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anti-cancer drug, and its mechanism of action is well understood. However, 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide also has some limitations for lab experiments. It is a potent inhibitor of Aurora A kinase, which may limit its specificity for this target. 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide also has some toxicity concerns, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide. One direction is to develop more specific inhibitors of Aurora A kinase that have fewer off-target effects. Another direction is to study the combination of 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide with other anti-cancer drugs to enhance its efficacy. Finally, the development of 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide as a clinical drug for the treatment of cancer is a promising future direction.
Synthesis Methods
The synthesis of 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide involves several steps, starting with the reaction of 2-hydroxy-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-methylpiperazin-1-yl)pyridine to form the corresponding amide. The amide is then reacted with 4-bromomethylbenzoyl chloride to form 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide. The final compound is purified by column chromatography to obtain a white solid with a purity of over 99%.
Scientific Research Applications
2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide has also been shown to be effective in inhibiting tumor growth in mouse models of breast and colon cancer.
properties
IUPAC Name |
2-hydroxy-5-methoxy-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22-8-10-23(11-9-22)18-14(4-3-7-20-18)13-21-19(25)16-12-15(26-2)5-6-17(16)24/h3-7,12,24H,8-11,13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGJTEVRKFIEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=C(C=CC(=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-YL)pyridin-3-YL]methyl}benzamide |
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